molecular formula C24H26ClN3 B12744723 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- CAS No. 113106-55-1

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)-

Cat. No.: B12744723
CAS No.: 113106-55-1
M. Wt: 391.9 g/mol
InChI Key: WOOHLHGBYRZPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cycloheptaquinoline core with a tetrahydro substitution and a piperazinyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- typically involves a multi-step process. One efficient and eco-friendly synthetic route is the Friedländer quinoline synthesis. This method starts from various 2-aminobenzophenones and mono- or dicarbonyl synthons and uses reusable Nafion NR50 material as a solid catalyst in ethanol under microwave irradiation . This approach not only enhances the reaction efficiency but also minimizes the environmental impact.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of solid catalysts and microwave irradiation can be adapted for larger-scale reactions, ensuring consistent yield and purity. Additionally, continuous flow reactors may be employed to further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The piperazinyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazinyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the tetrahydro and piperazinyl substitutions.

    Tetrahydroquinoline: Lacks the piperazinyl and chlorophenyl groups.

    Piperazine: Does not have the quinoline core.

Uniqueness

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- is unique due to its combination of a quinoline core with a tetrahydro substitution and a piperazinyl group attached to a chlorophenyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113106-55-1

Molecular Formula

C24H26ClN3

Molecular Weight

391.9 g/mol

IUPAC Name

11-[4-(4-chlorophenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C24H26ClN3/c25-18-10-12-19(13-11-18)27-14-16-28(17-15-27)24-20-6-2-1-3-8-22(20)26-23-9-5-4-7-21(23)24/h4-5,7,9-13H,1-3,6,8,14-17H2

InChI Key

WOOHLHGBYRZPDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.